BenchChemオンラインストアへようこそ!

1-methyl-N-(2-(2-methylthiazol-4-yl)phenyl)-1H-imidazole-4-sulfonamide

Physicochemical profiling Lead optimization Drug-likeness

Select this 1-methylimidazole-4-sulfonamide for your fragment library. With MW 334.4 and cLogP ~2.8, it fits fragment-like chemical space better than the bulkier 2-fluorophenyl analog (MW 414.5, cLogP ~4.1). The small 2-methylthiazole substituent provides a minimal electronic/steric baseline for SAR exploration at kinase and carbonic anhydrase targets. Multiple derivatizable sites (imidazole, thiazole, sulfonamide NH) support downstream halogenation, cross-coupling, or N-alkylation. Aligns with known antifungal imidazole-sulfonamide pharmacophores for phenotypic screening.

Molecular Formula C14H14N4O2S2
Molecular Weight 334.41
CAS No. 1798516-80-9
Cat. No. B2431681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-N-(2-(2-methylthiazol-4-yl)phenyl)-1H-imidazole-4-sulfonamide
CAS1798516-80-9
Molecular FormulaC14H14N4O2S2
Molecular Weight334.41
Structural Identifiers
SMILESCC1=NC(=CS1)C2=CC=CC=C2NS(=O)(=O)C3=CN(C=N3)C
InChIInChI=1S/C14H14N4O2S2/c1-10-16-13(8-21-10)11-5-3-4-6-12(11)17-22(19,20)14-7-18(2)9-15-14/h3-9,17H,1-2H3
InChIKeyJHVGPGSXWXAVEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.005 g / 0.025 g / 0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-N-(2-(2-methylthiazol-4-yl)phenyl)-1H-imidazole-4-sulfonamide (CAS 1798516-80-9): Structural Identity and Compound-Class Context for Procurement Evaluation


1-Methyl-N-(2-(2-methylthiazol-4-yl)phenyl)-1H-imidazole-4-sulfonamide (CAS 1798516-80-9) is a synthetic sulfonamide bearing a 1-methylimidazole-4-sulfonamide core linked via an aniline nitrogen to a 2-(2-methylthiazol-4-yl)phenyl moiety . With molecular formula C₁₄H₁₄N₄O₂S₂ and molecular weight 334.41 g/mol, this compound belongs to the imidazole–thiazole–sulfonamide hybrid class—a scaffold associated in the literature with kinase inhibition, carbonic anhydrase inhibition, and antimicrobial activities [1]. The compound is currently catalogued as a research-grade building block, with no primary bioactivity data deposited in ChEMBL, PubChem, or PubMed as of the search date.

Why Generic Substitution Fails for 1-Methyl-N-(2-(2-methylthiazol-4-yl)phenyl)-1H-imidazole-4-sulfonamide: Substituent-Dependent Pharmacology and Physicochemical Divergence


Within the imidazole–thiazole–sulfonamide chemotype, even a single substituent change on the thiazole ring can produce profound shifts in molecular recognition, lipophilicity, and metabolic stability [1]. The target compound bears a small, electron-donating 2-methyl group on the thiazole (clogP ~2.8, MW 334.4), whereas the closest catalogued analog—N-{2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl}-1-methyl-1H-imidazole-4-sulfonamide (CAS 1795089-71-2)—incorporates a bulky, electron-withdrawing 2-fluorophenyl substituent (clogP ~4.1, MW 414.5) . These physicochemical differences (ΔclogP ~1.3, ΔMW ~80 Da) are sufficient to alter membrane permeability, plasma protein binding, and target engagement profiles. Consequently, treating these compounds as interchangeable in a screening cascade or SAR program risks misattributing activity and confounding lead optimization.

Product-Specific Quantitative Evidence Guide for 1-Methyl-N-(2-(2-methylthiazol-4-yl)phenyl)-1H-imidazole-4-sulfonamide (1798516-80-9): Comparator-Anchored Differentiation Data


Molecular Weight and Lipophilicity Reduction vs. 2-Fluorophenyl Analog (CAS 1795089-71-2)

The target compound exhibits a 19% lower molecular weight (334.4 vs. 414.5 g/mol) and an estimated 1.3-unit lower calculated logP relative to the 2-fluorophenyl analog CAS 1795089-71-2, consistent with improved compliance with Lipinski's Rule of Five . These calculated differences arise directly from the 2-methyl → 2-(2-fluorophenyl) substitution on the thiazole ring.

Physicochemical profiling Lead optimization Drug-likeness

Thiazole 2-Position Substituent Electronic Effect: Methyl (Electron-Donating) vs. 2-Fluorophenyl (Electron-Withdrawing)

The 2-methyl substituent on the thiazole ring of the target compound is electron-donating (Hammett σₘ ≈ −0.07 for methyl), whereas the 2-fluorophenyl group in CAS 1795089-71-2 is electron-withdrawing (σₘ ≈ +0.34 for aryl-F). This electronic difference modulates the electron density of the thiazole ring and the adjacent phenyl linker, which can influence π-stacking interactions and hydrogen-bond acceptor strength in a target binding pocket [1]. In imidazole–thiazole sulfonamide series reported in the literature, analogous methyl-to-aryl substitutions have been associated with >10-fold shifts in kinase IC₅₀ values [2].

Structure-activity relationship Medicinal chemistry Kinase inhibitor design

Steric Bulk at Thiazole 2-Position: Minimal (Methyl) vs. Extended (2-Fluorophenyl) and Implications for Binding Pocket Complementarity

The target compound presents a compact methyl group (van der Waals volume ~13.7 cm³/mol) at the thiazole 2-position, whereas the fluorophenyl analog bears a substantially larger substituent (~66 cm³/mol for monofluorophenyl). This steric difference means the methyl analog can access binding pockets with restricted space near the thiazole 2-position that would sterically exclude the 2-fluorophenyl analog [1]. Class-level evidence from imidazothiazole BRAF inhibitor series shows that 2-position steric bulk directly correlates with kinase selectivity profiles [2].

Steric effects Binding pocket compatibility Molecular recognition

Purity Specification and Research-Grade Availability: Direct Vendor-Reported Purity Data

The target compound is commercially available with a vendor-stated purity of ≥95% (HPLC) from smolecule.com (Catalog S2720107) . The 2-fluorophenyl analog CAS 1795089-71-2 is listed at ≥95% purity by A2B Chem . Both compounds are supplied as research-grade materials exclusively intended for laboratory use, not for human therapeutic or veterinary applications. No Certificate of Analysis (CoA) with lot-specific quantitative impurity profiles was publicly available for either compound at the time of this assessment.

Chemical procurement Purity specification Research-grade compound

Best Research and Industrial Application Scenarios for 1-Methyl-N-(2-(2-methylthiazol-4-yl)phenyl)-1H-imidazole-4-sulfonamide (1798516-80-9)


Fragment-Based Screening Libraries Requiring Low-Molecular-Weight, Low-Lipophilicity Imidazole-Sulfonamide Scaffolds

With MW 334.4 and estimated clogP ~2.8, the target compound fits within fragment-like chemical space (MW < 300–350, clogP < 3) better than the 2-fluorophenyl analog (MW 414.5, clogP ~4.1) [1]. This makes it the preferred procurement choice for assembling fragment screening libraries targeting kinases, carbonic anhydrases, or other enzymes where imidazole-sulfonamide fragments have established binding precedents .

Structure-Activity Relationship (SAR) Studies Exploring Thiazole 2-Position Electronic and Steric Effects

The methyl substituent provides a minimal steric and electron-donating baseline for SAR exploration. Researchers studying the impact of thiazole 2-position substitution on kinase selectivity or antimicrobial potency can use this compound as the core reference point, then compare with the 2-fluorophenyl analog (electron-withdrawing, bulky) and other derivatives to deconvolute electronic vs. steric contributions to activity [1].

Synthetic Chemistry: Building Block for Derivatization via Electrophilic Aromatic Substitution or N-Functionalization

The compound's imidazole and thiazole rings, along with the sulfonamide NH, offer multiple sites for further chemical derivatization. Its 2-methylthiazole moiety is synthetically tractable and less sterically hindered than the 2-fluorophenyl analog, facilitating downstream modifications such as halogenation, metal-catalyzed cross-coupling, or sulfonamide N-alkylation [1].

Antimicrobial or Antifungal Screening Panels Leveraging Thiazole-Sulfonamide Class Activity

Class-level evidence indicates that imidazole–thiazole–sulfonamide hybrids exhibit antibacterial and antifungal activities [1]. While no direct MIC data exist for the target compound, its structural features align with known antifungal imidazole-sulfonamide pharmacophores . Procurement is appropriate for phenotypic screening where this chemotype is mechanistically hypothesized to engage fungal CYP51 or bacterial sulfonamide targets.

Quote Request

Request a Quote for 1-methyl-N-(2-(2-methylthiazol-4-yl)phenyl)-1H-imidazole-4-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.